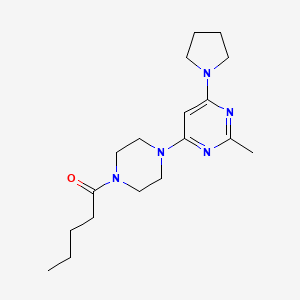
2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C18H29N5O and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.23721057 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Derivatives : The synthesis of pyrimidine derivatives, including processes that might closely relate to 2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, has been explored to develop compounds with potential anti-inflammatory and analgesic activities. These compounds were characterized using techniques like FT-IR, NMR, MS, and elemental analysis, indicating a broad interest in pyrimidine chemistry for therapeutic applications (Sondhi et al., 2007).
Pharmacological Properties : Studies have synthesized 4-piperazinopyrimidines to evaluate their pharmacological profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This showcases the chemical's versatility and potential in developing new therapeutic agents (Mattioda et al., 1975).
Chemical Reactions and Interactions
Condensation Reactions : Research on the condensation of aminofluorene with dibromoalkanes, forming derivatives that include structures similar to the target compound, provides insight into the synthetic versatility and potential for creating a wide range of biologically active molecules (Barak, 1968).
Antibacterial Agents : The development of pyrido(2,3-d)pyrimidine derivatives as antibacterial agents, including the synthesis of compounds with potent activity against gram-negative bacteria, underscores the significance of pyrimidine derivatives in addressing bacterial resistance and developing new antibiotics (Matsumoto & Minami, 1975).
DNA Interactions : Unfused aromatic systems with terminal piperazino substituents have been studied for their DNA interaction capabilities, illustrating the compound's potential in modifying DNA interactions and influencing biological processes relevant to cancer therapy (Wilson et al., 1990).
Properties
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-3-4-7-18(24)23-12-10-22(11-13-23)17-14-16(19-15(2)20-17)21-8-5-6-9-21/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAMKJXXFOVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
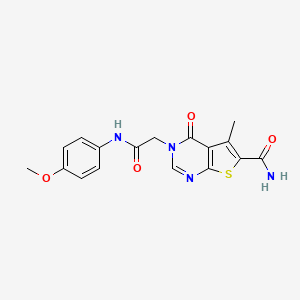
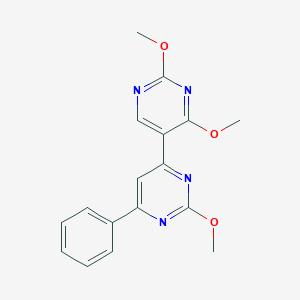
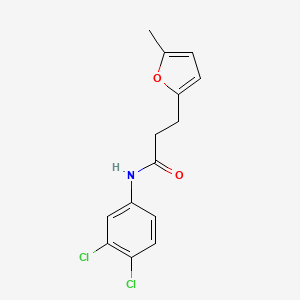
![(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5581735.png)
![2-methyl-8-(6-quinoxalinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5581742.png)
![3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-indazole](/img/structure/B5581745.png)
![N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide](/img/structure/B5581749.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5581751.png)

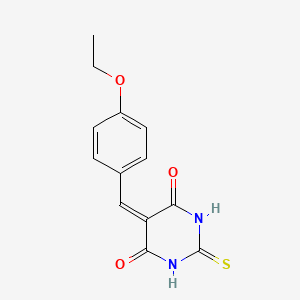
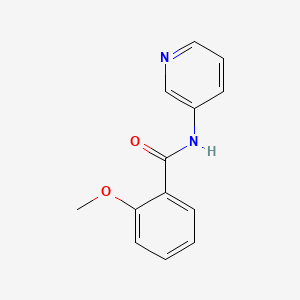
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5581766.png)
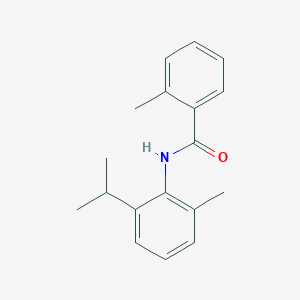
![4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5581777.png)
